3-Amino-5-cyanobenzoic acid
Overview
Description
3-Amino-5-cyanobenzoic acid is a benzoic acid derivative featuring amino and cyano substituents at the 3 and 5 positions, respectively. This compound is classified as a substituted aromatic carboxylic acid and has a molecular weight of 162.15 g/mol . It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-5-cyanobenzoic acid typically involves the cyanation of halogenated benzoic acid derivatives. One common method includes the use of a palladium-catalyzed cyanation reaction, where a halogenated benzoic acid derivative is reacted with a metal cyanide reagent such as zinc cyanide in the presence of a palladium catalyst . The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves similar cyanation processes but on a larger scale. The use of alkali metal cyanides such as potassium cyanide or sodium cyanide can be more cost-effective for large-scale production . These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like sulfuric acid for nitration or halogens for halogenation reactions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-Amino-5-cyanobenzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry and drug design.
Comparison with Similar Compounds
4-Cyanobenzoic acid: Similar structure but with the cyano group at the 4 position.
3-Bromo-5-cyanobenzoic acid: Similar structure with a bromine substituent at the 3 position.
Uniqueness: 3-Amino-5-cyanobenzoic acid is unique due to the presence of both amino and cyano groups on the aromatic ring, which provides distinct reactivity and interaction profiles compared to other benzoic acid derivatives. This dual functionality allows for a broader range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-amino-5-cyanobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWVOHSNQZFXQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310582 | |
Record name | 3-Amino-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-18-3 | |
Record name | 3-Amino-5-cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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